molecular formula C18H16N4O B3887708 3-phenyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

3-phenyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887708
M. Wt: 304.3 g/mol
InChI Key: DFFFVRKDDPICFD-CPNJWEJPSA-N
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Description

3-phenyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For instance, the reaction between 3-phenyl-1H-pyrazole-5-carbohydrazide and acetophenone in ethanol under acidic conditions can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce hydrazine derivatives .

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Exhibits significant antioxidant and antimicrobial activities, making it a candidate for developing new therapeutic agents.

    Medicine: Potential anti-inflammatory and anticancer properties have been explored in preclinical studies.

    Industry: Could be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-phenyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its antioxidant activity is likely due to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a pyrazole ring and a hydrazone group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

3-phenyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13(14-8-4-2-5-9-14)19-22-18(23)17-12-16(20-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21)(H,22,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFFVRKDDPICFD-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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